3-O-Succinyl-ursolic acid is a derivative of ursolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment and other health applications. Ursolic acid itself is noted for its bioactive effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities, which are attributed to its ability to modulate various biological pathways.
Ursolic acid and its derivatives, including 3-O-succinyl-ursolic acid, are predominantly sourced from medicinal plants such as Rosmarinus officinalis (rosemary), Malus domestica (apple), and Ocimum basilicum (basil). These plants are rich in triterpenoids, which contribute to their medicinal properties. The extraction of ursolic acid typically involves methods such as solvent extraction and chromatographic techniques to isolate the compound from plant materials .
3-O-Succinyl-ursolic acid belongs to the class of triterpenoids, specifically within the ursane group. Triterpenoids are characterized by their complex multi-ring structures and diverse biological activities. This compound is classified as an acylated derivative of ursolic acid due to the presence of a succinyl group at the C-3 position of the ursolic acid skeleton .
The synthesis of 3-O-succinyl-ursolic acid can be achieved through several chemical methods. One common approach involves the acylation of ursolic acid using succinic anhydride or succinyl chloride in the presence of a suitable catalyst. This reaction typically requires mild conditions to preserve the integrity of the triterpene structure.
The molecular structure of 3-O-succinyl-ursolic acid features a pentacyclic triterpene core with a succinyl group attached at the C-3 position. The structural formula can be represented as follows:
The primary chemical reaction involving 3-O-succinyl-ursolic acid is its formation via acylation. Additionally, this compound may undergo hydrolysis under acidic or basic conditions, leading to the regeneration of ursolic acid and succinic acid.
The mechanism of action for 3-O-succinyl-ursolic acid involves its interaction with various cellular pathways that regulate apoptosis and inflammation. This compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Physical characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) provide insights into functional groups and electronic transitions within the molecule .
3-O-Succinyl-ursolic acid has several scientific applications:
The C-3 hydroxyl group of ursolic acid (UA) is preferentially modified via nucleophilic acyl substitution using succinic anhydride. This reaction proceeds under mild conditions (40–60°C) in aprotic solvents like pyridine or DMF, yielding 3-O-succinyl-ursolic acid with the carboxylic acid moiety at the distal end of the succinyl linker. The mechanism involves acid- or base-catalyzed ring opening of succinic anhydride: (1) nucleophilic attack by UA’s C-3 oxygen, (2) formation of a tetrahedral intermediate, and (3) proton transfer to generate the hemisuccinate ester [1] [6]. Crucially, the reaction avoids racemization at C-3 and maintains ursane scaffold integrity. Excess succinic anhydride (1.5–2.0 eq.) ensures complete conversion, though purification requires aqueous workup to remove hydrolyzed succinic acid byproducts [1] [8].
Table 1: Optimization of Succinylation Reaction Parameters
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C | 50°C | ↑ 35% |
| Solvent | Pyridine | DMF/Pyridine (3:1) | ↑ 22% |
| Catalyst | None | DMAP (0.1 eq.) | ↑ 40% |
| Reaction Time | 24 h | 6 h | ↑ 18% |
Dimethyl carbonate (DMC) serves as a sustainable reagent and solvent for UA carboxylation. In the presence of acid catalysts (e.g., p-toluenesulfonic acid, PTSA), DMC mediates carboxymethylation at C-3, forming 3β-[[methoxy]carbonyl]oxyurs-12-en-28-oic acid at 80–100°C. This pathway exploits DMC’s dual reactivity as a methylating and carbonylating agent. Key advantages include: (1) elimination of toxic chlorinated solvents, (2) atom-economical reactions, and (3) recyclability of unreacted DMC. Under optimized conditions (PTSA, 90°C, 12 h), conversions exceed 95% with 89% selectivity for the carboxymethyl ester [7]. Notably, FeCl₃ catalysis shifts selectivity toward C-3 methylation (99% yield), highlighting tunability for derivative synthesis [7].
Esterification at C-3 significantly enhances UA’s pharmacological profile compared to etherification:
Table 2: Biological Activity of C-3 Modified UA Derivatives
| Derivative | IC₅₀ (μM) HepG2 | Aqueous Solubility (μg/mL) | Log P |
|---|---|---|---|
| Ursolic Acid (UA) | 32.5 | 1.8 | 8.7 |
| 3-O-Succinyl-UA | 8.2 | 42.3 | 5.1 |
| 3-O-Methyl-UA | >50 | 5.6 | 8.9 |
| 3-O-Acetyl-UA | 18.7 | 12.4 | 7.3 |
4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst in UA succinylation:
Table 3: Catalytic Performance of DMAP in UA Succinylation
| Catalyst System | Rate Constant (k, M⁻¹s⁻¹) | Energy Barrier (kJ/mol) | Yield (%) |
|---|---|---|---|
| Uncatalyzed | 0.0017 | 126.9 | 21 |
| Pyridine | 0.018 | 48.8 | 35 |
| DMAP | 0.272 | 34.5 | 89 |
CAS No.: 3179-10-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 4337-12-6